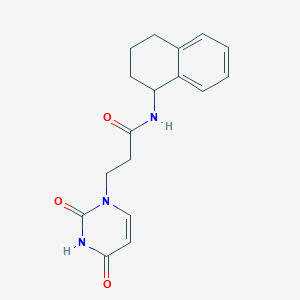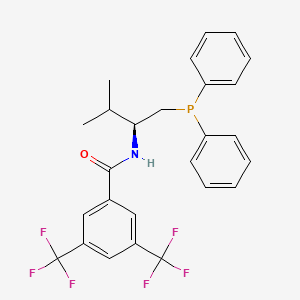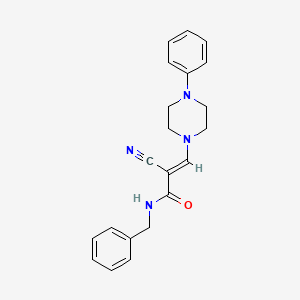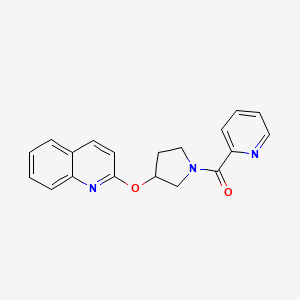![molecular formula C11H10F3N3O3 B2547424 N-[(1E,3E)-3-(metoxiimino)-2-nitroprop-1-en-1-il]-4-(trifluorometil)anilina CAS No. 338422-89-2](/img/structure/B2547424.png)
N-[(1E,3E)-3-(metoxiimino)-2-nitroprop-1-en-1-il]-4-(trifluorometil)anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime is a complex organic compound with the molecular formula C11H10F3N3O3
Aplicaciones Científicas De Investigación
2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime typically involves multiple steps:
Formation of Anilino Group: This involves the reaction of the nitro compound with aniline.
Aldehyde Formation: The acrylaldehyde moiety is introduced through a condensation reaction.
O-methyloxime Formation: The final step involves the formation of the O-methyloxime group through the reaction with methoxyamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The major product is the corresponding amine.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Mecanismo De Acción
The mechanism of action of 2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-nitro-4-(trifluoromethyl)aniline
- 4-nitro-3-(trifluoromethyl)aniline
Uniqueness
2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime is unique due to the presence of the acrylaldehyde O-methyloxime moiety, which imparts distinct chemical and biological properties compared to its analogs
Propiedades
IUPAC Name |
(Z)-N-methoxy-2-nitro-3-[4-(trifluoromethyl)phenyl]iminoprop-1-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O3/c1-20-16-7-10(17(18)19)6-15-9-4-2-8(3-5-9)11(12,13)14/h2-7,16H,1H3/b10-7-,15-6? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFYAJDENSDGIS-BWVPVXHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NC1=CC=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(/C=NC1=CC=C(C=C1)C(F)(F)F)\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
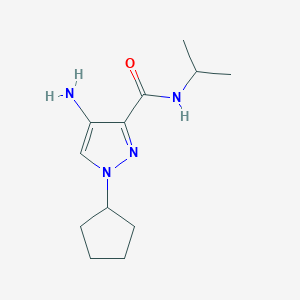

![3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine](/img/structure/B2547343.png)
![1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene](/img/structure/B2547345.png)

![7-(2-hydroxyethyl)-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2547347.png)
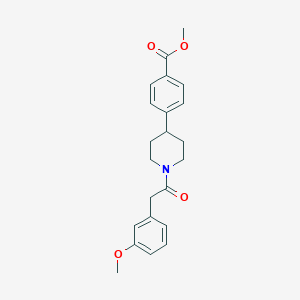
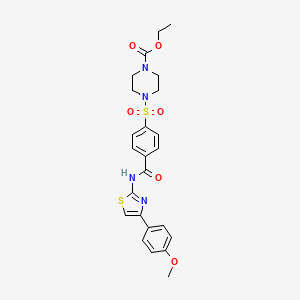
![N-(4-ethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2547352.png)
